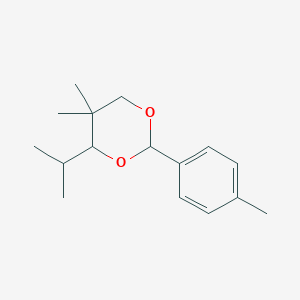
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes This compound is characterized by its unique structure, which includes a dioxane ring substituted with methyl, isopropyl, and methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylacetone with isopropyl alcohol in the presence of an acid catalyst to form the intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high efficiency and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-2-(4-chlorophenyl)-4-(propan-2-yl)-1,3-dioxane: Similar structure with a chlorine substituent on the aromatic ring.
5,5-Dimethyl-2-(4-methoxyphenyl)-4-(propan-2-yl)-1,3-dioxane: Similar structure with a methoxy substituent on the aromatic ring.
5,5-Dimethyl-2-(4-nitrophenyl)-4-(propan-2-yl)-1,3-dioxane: Similar structure with a nitro substituent on the aromatic ring.
Uniqueness
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
61683-75-8 |
|---|---|
Fórmula molecular |
C16H24O2 |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-(4-methylphenyl)-4-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C16H24O2/c1-11(2)14-16(4,5)10-17-15(18-14)13-8-6-12(3)7-9-13/h6-9,11,14-15H,10H2,1-5H3 |
Clave InChI |
KQGDOXCJKILOGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2OCC(C(O2)C(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




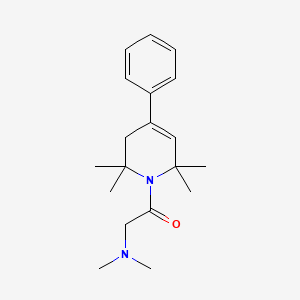
![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)
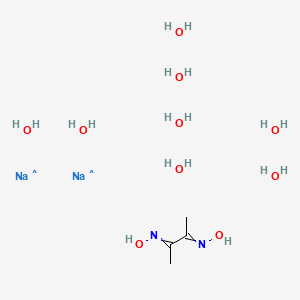
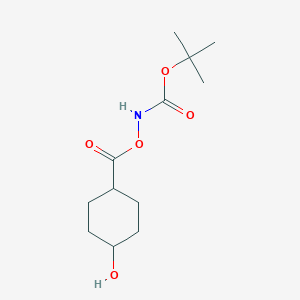
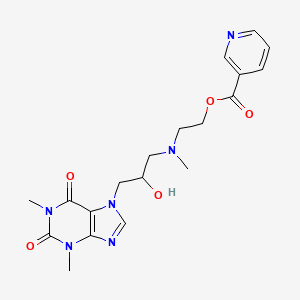

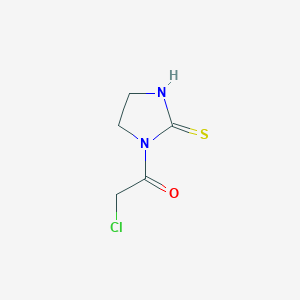


![2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13946915.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13946920.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13946925.png)
